6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and organic synthesis. The presence of an iodine atom at the 6-position and a formyl group at the 3-position makes this compound particularly interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 6-position. The formyl group can be introduced through a Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The iodine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer activities.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives often involves interaction with biological macromolecules, such as proteins and nucleic acids. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with amino acid residues in proteins, thereby modulating their activity.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the iodine and formyl groups, resulting in different reactivity and biological activity.
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
6-Iodo-3-methylthioimidazo[1,2-a]pyridine: Contains a methylthio group at the 3-position instead of a formyl group, leading to different chemical behavior.
Uniqueness: The presence of both the iodine atom and the formyl group in 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique compared to its analogues. These functional groups confer distinct reactivity patterns and potential biological activities, making this compound a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Properties
Molecular Formula |
C9H7IN2O |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
6-iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 |
InChI Key |
URMREFDYGAVFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.